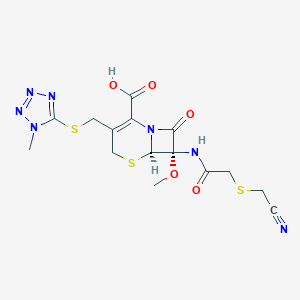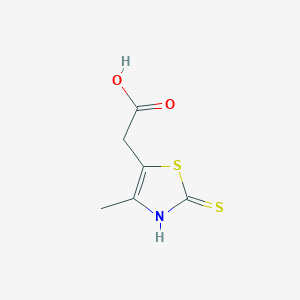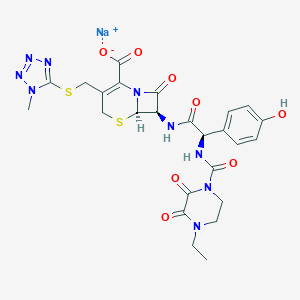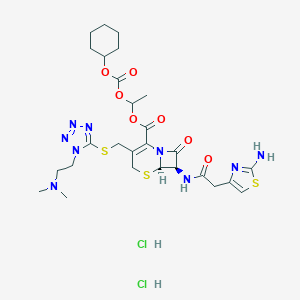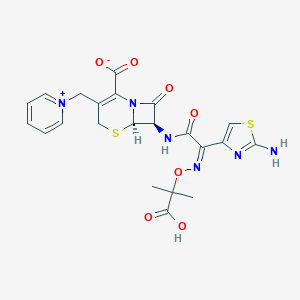
Ceftazidime
Descripción general
Descripción
Ceftazidime is a semisynthetic, broad-spectrum, beta-lactam antibacterial drug for parenteral administration . It is used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics . It works by killing bacteria or preventing their growth .
Synthesis Analysis
Ceftazidime has been used in the synthesis of ultrasmall chitosan nanoparticles for biofilm penetration and eradication of Pseudomonas aeruginosa . It has also been used in the synthesis of new metal (II) complexes with ceftazidime Schiff base . Another study reported the synthesis of ceftazidime complexes with transition metals . A stable isotope-labeled ceftazidime was developed for use as an internal standard in LC-MS/MS assays .
Molecular Structure Analysis
Ceftazidime is a third-generation cephalosporin with broad-spectrum antibacterial activity, including against some treatment-resistant bacteria such as Pseudomonas aeruginosa . The molecular basis for the enhanced ceftazidime hydrolysis and impaired avibactam inhibition conferred by CMY-185 has been studied . Another study reported that ceftazidime inhibits SARS-CoV-2 infection in vitro by binding to S-RBD and consequently blocking S-RBD interaction with ACE2 .
Chemical Reactions Analysis
Ceftazidime has been observed to exhibit a broad inhibition to the infection of SARS-CoV-2 prototype and Omicron variant in vitro by blocking spike protein-ACE2 interaction . A study reported the determination of ceftazidime in plasma by RP‐HPLC and its stability in various conditions . Another study reported that ceftazidime was submitted to conditions of accelerated thermal degradation and photodegradation .
Aplicaciones Científicas De Investigación
Treatment of Pseudomonas aeruginosa Infections
Ceftazidime, in combination with avibactam, has been used for the treatment of infections caused by Pseudomonas aeruginosa . This pathogen can express multiple resistance mechanisms, making it challenging to treat. Ceftazidime–avibactam has shown good in vitro activity against P. aeruginosa, comparable to amikacin and ceftolozane–tazobactam .
Treatment of Complicated Intra-Abdominal Infections
Ceftazidime/avibactam has been approved for treating complicated intra-abdominal infections . It has demonstrated similar clinical and microbiological outcomes to comparators in patients with these infections .
3. Treatment of Complicated Urinary Tract Infections (UTIs) Ceftazidime/avibactam has also been used for treating complicated UTIs . It has shown higher microbiological response rate in patients with UTI compared to other treatments .
Treatment of Hospital-Acquired/Ventilator-Associated Pneumonia
Ceftazidime/avibactam has been used in the treatment of hospital-acquired/ventilator-associated pneumonia caused by P. aeruginosa .
5. Treatment of Arthritis and Bone Infections Ceftazidime has been used in the treatment of many arthritis and bone infections .
Treatment of Skin Infections
Ceftazidime has been used in the treatment of various types of skin infections .
7. Treatment of Inflammation of the Nervous System Ceftazidime has been used in the treatment of inflammation of the nervous system .
Treatment of Lower Respiratory Infections
Ceftazidime has been used in the treatment of lower respiratory infections .
Mecanismo De Acción
Target of Action
Ceftazidime, a third-generation cephalosporin, primarily targets the “penicillin-binding proteins” (PBPs) in bacteria . PBPs are a family of enzymes responsible for the synthesis and remodeling of peptidoglycan, a glycopeptide polymer that forms the bacterial cell wall .
Mode of Action
Ceftazidime inhibits PBPs, which in turn disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition impairs cell wall homeostasis, leading to a loss of cell integrity and ultimately bacterial cell death . Ceftazidime is particularly effective against some treatment-resistant bacteria such as Pseudomonas aeruginosa .
Biochemical Pathways
Ceftazidime affects the peptidoglycan biosynthesis pathway, which is crucial for bacterial cell wall formation . Additionally, ceftazidime has been found to upregulate p27 protein levels by inhibiting p27 ubiquitination . The p27 protein is a classic negative regulator of the cell cycle .
Result of Action
The primary molecular effect of ceftazidime is the disruption of bacterial cell wall synthesis, leading to bacterial cell death . On a cellular level, ceftazidime has been found to impede the cell cycle from G1 to S phase, thus inhibiting cell proliferation . It also strongly upregulates p27 protein levels, a classic negative regulator of the cell cycle .
Action Environment
The effectiveness of ceftazidime can be influenced by environmental factors. For instance, in antibiotic-free and sublethal environments, the decline of ceftazidime resistance occurs within 450 generations . Furthermore, antibiotic residues in the environment can contribute to antibiotic resistance, affecting the efficacy of ceftazidime .
Safety and Hazards
Ceftazidime should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13-/t14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFOPKXBNMVMKC-DWVKKRMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022770 | |
| Record name | Ceftazidime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ceftazidime | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.73e-03 g/L | |
| Record name | Ceftazidime | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bacterial cell wall, which is located at the periphery of Gram-positive bacteria and within the periplasm of Gram-negative bacteria, comprises a glycopeptide polymer synthesized through cross-linking of glycans to peptide stems on alternating saccharides, which is known commonly as peptidoglycan. Cell wall formation, recycling, and remodelling require numerous enzymes, including a family of enzymes with similar active site character despite distinct and sometimes overlapping roles as carboxypeptidases, endopeptidases, transpeptidases, and transglycosylases, known as "penicillin-binding proteins" (PBPs). The number of PBPs differs between bacteria, in which some are considered essential and others redundant. In general, inhibition of one or more essential PBPs results in impaired cell wall homeostasis, loss of cell integrity, and is ultimately bactericidal. Ceftazidime is a semisynthetic third-generation cephalosporin with broad activity against numerous Gram-negative and some Gram-positive bacteria. Like other β-lactam antibiotics, ceftazidime exhibits its bactericidal effect primarily through direct inhibition of specific PBPs in susceptible bacteria. _In vitro_ experiments in Gram-negative bacteria such as _Escherichia coli_, _Pseudomonas aeruginosa_, _Acinetobacter baumannii_, and _Klebsiella pneumoniae_ suggest that ceftazidime primarily binds to PBP3, with weaker binding to PBP1a/1b and PBP2 as well; although binding to other PBPs, such as PBP4, is detectable, the concentrations required are much greater than those achieved clinically. Similarly, ceftazidime showed binding to _Staphylococcus aureus_ PBP 1, 2, and 3 with a much lower affinity for PBP4. Recent data for _Mycobacterium abcessus_ suggest that ceftazidime can inhibit PonA1, PonA2, and PbpA at intermediate concentrations. | |
| Record name | Ceftazidime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00438 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
72558-82-8, 78439-06-2 | |
| Record name | Ceftazidime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72558-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ceftazidime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00438 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ceftazidime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ceftazidime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, hydrate (1:5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ceftazidime | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
103-113 | |
| Record name | Ceftazidime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00438 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ceftazidime exert its antibacterial effect?
A1: Ceftazidime, like other β-lactam antibiotics, targets the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [] It inhibits the biosynthesis of bacterial cell peptidoglycan, leading to bacterial growth inhibition or cell lysis and death. []
Q2: What are the primary mechanisms of resistance to ceftazidime in bacteria?
A2: The main mechanisms of resistance include:* Production of β-lactamases: These enzymes can hydrolyze ceftazidime, rendering it ineffective. This is especially problematic with extended-spectrum β-lactamases (ESBLs) and carbapenemases like Klebsiella pneumoniae carbapenemase (KPC). [, , , , , ]* Reduced outer membrane permeability: Mutations in porin proteins, such as OmpK35 and OmpK36 in K. pneumoniae, can hinder ceftazidime's entry into the bacteria. []* Increased efflux pump activity: Efflux pumps can expel ceftazidime from bacterial cells, reducing its intracellular concentration and effectiveness. []
Q3: Is there cross-resistance between ceftazidime and other antibiotics?
A3: Cross-resistance can occur:* Fluoroquinolones: Notably, the presence of fluoroquinolone resistance does not seem to affect susceptibility to ceftazidime-avibactam. []* Other β-lactams: Resistance to other β-lactams, particularly those hydrolyzed by ESBLs or carbapenemases, is often observed in ceftazidime-resistant strains. [, , , ]
Q4: Can ceftazidime resistance emerge during therapy?
A4: Yes, resistance to ceftazidime, even when combined with β-lactamase inhibitors, can emerge during treatment. This is often linked to mutations in the intrinsic chromosomal AmpC β-lactamase, such as PDC in Pseudomonas aeruginosa. []
Q5: Are there strategies to overcome ceftazidime resistance?
A5: Strategies include:* Combining ceftazidime with a β-lactamase inhibitor: Avibactam is a potent inhibitor of many β-lactamases, including some ESBLs, KPCs, and AmpCs. [, , , , , ]* Combination therapy: Using ceftazidime with other antibiotics like aztreonam, meropenem, or fosfomycin can exhibit synergistic effects against resistant strains. [, ]* Developing novel β-lactamase inhibitors: Research is ongoing to develop new inhibitors that can effectively target a broader range of resistant enzymes. [, ]
Q6: How is ceftazidime administered, and what is its typical dosing regimen?
A6: Ceftazidime is administered parenterally (intramuscularly or intravenously) and is not absorbed orally. [] Dosage regimens can vary based on patient factors (age, renal function) and infection severity.
Q7: What factors influence ceftazidime pharmacokinetics in different populations?
A7: Factors include:* Age: Neonates and infants demonstrate higher serum concentrations and longer elimination half-lives than older children and adults due to immature renal function. [, , ]* Renal function: Ceftazidime is primarily eliminated renally; therefore, dosage adjustments are necessary in patients with renal impairment to prevent accumulation. [, , ]
Q8: How does protein binding affect ceftazidime's activity?
A8: Ceftazidime exhibits relatively low protein binding (10-17%). Studies suggest that the unbound fraction of ceftazidime is responsible for its antibacterial activity. [, ]
Q9: What is the importance of pharmacokinetic/pharmacodynamic (PK/PD) target attainment for ceftazidime?
A9: Achieving optimal PK/PD targets (e.g., time above the minimum inhibitory concentration, or T>MIC) is crucial for efficacy and minimizing the emergence of resistance. [, ] Continuous infusion of ceftazidime can help optimize these parameters. []
Q10: Has ceftazidime-avibactam demonstrated efficacy in treating specific infections?
A10: Clinical trials and research suggest ceftazidime-avibactam is effective in treating:* Complicated intra-abdominal infections (cIAI): Demonstrated efficacy against ESBL-producing organisms, comparable to meropenem. []* Complicated urinary tract infections (cUTI): Showed promising efficacy and a favorable safety profile in children. []
Q11: What is the molecular formula and weight of ceftazidime?
A11: Unfortunately, the provided abstracts do not explicitly state the molecular formula and weight of ceftazidime.
Q12: How is ceftazidime stability impacted by different conditions and formulations?
A12: Ceftazidime stability can be affected by:* Temperature: Exhibits limited stability at room temperature in some solutions. [, ] Frozen storage in polypropylene syringes can prolong stability. []* pH: Can precipitate when mixed with vancomycin, potentially due to the alkaline pH of some ceftazidime formulations. []* Presence of other drugs: Compatibility issues and precipitation can occur when mixed with other drugs like vancomycin. [, ]* Amino acid solutions: Ceftazidime stability in parenteral nutrition solutions containing amino acids needs careful consideration due to potential degradation. []
Q13: What analytical techniques are used for ceftazidime quantification?
A13: Common methods include:* High-performance liquid chromatography (HPLC): Offers high sensitivity and specificity for ceftazidime determination in various matrices (serum, urine, admixtures). [, , ]* Microbiological assay: Utilized for determining ceftazidime concentrations in biological samples, but with limitations in sensitivity and specificity compared to HPLC. [, ]* Liquid chromatography-mass spectrometry (LC-MS): A highly sensitive and specific method for quantifying ceftazidime and its metabolites in biological samples. []
Q14: How is the quality of ceftazidime assured during its lifecycle?
A14: Quality control measures are crucial throughout development, manufacturing, and distribution to ensure:* Consistency: Maintaining uniform drug content, purity, and potency across different batches. []* Safety: Minimizing the risk of contamination, degradation, and the presence of harmful impurities. []* Efficacy: Ensuring that the drug consistently delivers the intended therapeutic effect. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[[(6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methylpyrrolidinium Chloride](/img/structure/B193802.png)


![(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193811.png)

